This compound is classified as a heterocyclic aromatic compound containing nitrogen atoms within its ring structure. It is specifically categorized under imidazo[1,2-a]pyrazines, which are characterized by their fused imidazole and pyrazine rings. The presence of the ethyl group at the second position contributes to the compound's distinct chemical behavior and biological activity.
The synthesis of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves several key steps:
The detailed parameters for these reactions can vary based on the specific starting materials and desired derivatives.
The molecular structure of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be described as follows:
The three-dimensional conformation of this molecule allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can participate in several chemical reactions:
The mechanism of action for compounds like 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine often involves:
This mechanism highlights its potential therapeutic applications in treating diseases linked to G protein signaling dysregulation.
The physical and chemical properties of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
The applications of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are primarily found in medicinal chemistry:
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS 2101206-35-1) features a fused bicyclic architecture consisting of a six-membered saturated piperazine ring and a five-membered imidazole ring. The core heterocyclic system is characterized by protonation at the pyrazine nitrogen, forming a stable hydrochloride salt with the molecular formula C₈H₁₄ClN₃ and a molecular weight of 187.67 g/mol [1] [4]. Key structural identifiers include:
Table 1: Fundamental Structural Descriptors
Property | Value |
---|---|
CAS Registry Number | 2101206-35-1 |
Molecular Formula | C₈H₁₄ClN₃ |
Molecular Weight | 187.67 g/mol |
Hydrogen Bond Acceptors | 3 (N atoms) |
Hydrogen Bond Donors | 1 (protonated piperazine N-H) |
Topological Polar Surface Area | 24.9 Ų |
The exploration of tetrahydroimidazo[1,2-a]pyrazine scaffolds emerged prominently in the early 2000s, driven by their structural mimicry of purine nucleotides. Initial synthetic efforts focused on unsubstituted analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, CAS 126052-23-1), which demonstrated moderate bioactivity but suffered from metabolic instability [4]. A pivotal advancement occurred with the discovery of P2X7 receptor antagonism in WO2010125101A1 (2010), where derivatives bearing aromatic substitutions showed nanomolar affinity for this ion channel, implicating them in neuropathic pain and neurodegenerative disorders [3]. Parallel developments in antibacterial research revealed that carboxylate-functionalized variants (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride, CAS 623906-17-2) exhibited potent activity against E. coli and S. aureus (MIC ~5 µg/mL), attributed to membrane disruption mechanisms [5] [7]. The 2015 synthesis of hydrazone derivatives marked a strategic shift toward enhancing target selectivity, achieving >90% inhibition of bacterial growth at 250 µg/mL concentrations [5].
Table 2: Key Milestones in Derivative Development
Year | Derivative Class | Biological Significance | Patent/Publication |
---|---|---|---|
2000s | Unsubstituted core | Baseline P2X7 affinity (IC₅₀ ~10 µM) | Preclinical studies |
2010 | Aryl-substituted analogs | P2X7 antagonism for neuropathic pain | WO2010125101A1 [3] |
2015 | Hydrazone-carbohydrazide hybrids | Broad-spectrum antibacterial activity | BMC Chemistry [5] |
2020s | Hydroxamic acid conjugates | HDAC inhibition for oncology applications | US8946223B2 [10] |
The C2-ethyl substituent in 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exemplifies rational pharmacokinetic enhancement through steric and electronic modulation. Compared to methyl analogs, the ethyl group:
Table 3: Impact of C2 Substituents on Physicochemical Properties
Substituent | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) | Metabolic Stability (t₁/₂, h) |
---|---|---|---|---|
H (unsubstituted) | -0.3 | >100 | 185 (dec) | 0.8 |
Methyl | 0.4 | 75 | 205 (dec) | 1.2 |
Ethyl | 0.9 | 52 | 218–220 (dec) | 2.8 |
Isopropyl | 1.7 | 12 | 195 (dec) | 4.1 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7